Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine with ethyl acetoacetate in the presence of a catalyst such as piperidine . The reaction conditions often include refluxing the mixture in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It may be used as a precursor for agrochemicals that protect crops from pests and diseases.
Materials Science: The compound can be utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition . The exact molecular pathways depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate include other triazole derivatives such as:
- 1,2,4-Triazole-3-carboxylic acid
- 1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-thiol
- Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the ethyl ester group
Biological Activity
Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H10ClN3O. The compound features a triazole ring, which is known for its pharmacological properties. The presence of the 4-chlorophenyl group enhances its potential biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the disruption of cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory activity. In vitro studies involving peripheral blood mononuclear cells (PBMCs) showed that the compound could modulate cytokine release, specifically reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of triazole derivatives has garnered attention in recent years. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the triazole ring can significantly influence its potency against specific cancer types .
Study on Cytotoxicity
A detailed investigation into the cytotoxic effects of this compound revealed an IC50 value indicating significant growth inhibition in cancer cell lines. The compound was tested against several cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results compared to standard chemotherapeutic agents .
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 | 15.0 | Doxorubicin | 10.0 |
HeLa | 12.0 | Cisplatin | 8.0 |
The mechanism by which this compound exerts its biological effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .
Properties
Molecular Formula |
C11H10ClN3O3 |
---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,14,17) |
InChI Key |
IFFMZQDVAISQLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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